(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
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Overview
Description
(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H12N4·HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl azide with methyl propargylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine
- (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol
- (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)acetic acid
Uniqueness
What sets (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride apart from similar compounds is its specific structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications .
Properties
IUPAC Name |
(2-ethyl-5-methyltriazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-3-10-8-5(2)6(4-7)9-10;/h3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFQRYIKHVUVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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